Febuxostat impurity 7
Overview
Description
Febuxostat impurity 7 is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of febuxostat, a medication used to treat hyperuricemia and chronic gout. The chemical name of this compound is (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid . This compound is significant in the pharmaceutical industry as it is essential to identify and control impurities to ensure the safety and efficacy of the final drug product.
Preparation Methods
The synthesis of febuxostat impurity 7 involves several steps, starting from the appropriate precursors. One common synthetic route includes the reaction of 4-isobutoxybenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to a cyclization reaction with 2-methyl-4-thiazolecarboxylic acid under specific conditions to yield this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide and may require heating to facilitate the cyclization process.
In industrial production, the synthesis of this compound is carefully monitored to minimize its formation. This is achieved through optimized reaction conditions and purification techniques such as recrystallization and chromatography to separate the impurity from the desired product .
Chemical Reactions Analysis
Febuxostat impurity 7 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring or the thiazole moiety, depending on the reagents and conditions used. Common reagents include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Febuxostat impurity 7 has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in febuxostat formulations.
Pharmacokinetic Studies: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in the body.
Toxicological Studies: Toxicological evaluations are conducted to assess the safety profile of this compound and its potential impact on human health.
Chemical Synthesis: It serves as a model compound in the study of synthetic routes and reaction mechanisms involving thiazole derivatives.
Mechanism of Action
The mechanism of action of febuxostat impurity 7 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to febuxostat suggests that it may interact with similar molecular targets, such as xanthine oxidase. Febuxostat works by selectively inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, thereby lowering serum uric acid levels .
Comparison with Similar Compounds
Febuxostat impurity 7 can be compared with other impurities and related compounds in the synthesis of febuxostat. Some similar compounds include:
Febuxostat Impurity 1: Another impurity formed during the synthesis of febuxostat, with a different chemical structure and properties.
Febuxostat Impurity 2: A byproduct that may arise from alternative synthetic routes or reaction conditions.
Allopurinol: A purine analog and xanthine oxidase inhibitor used as an alternative to febuxostat in the treatment of hyperuricemia.
The uniqueness of this compound lies in its specific chemical structure, which includes an oxime group and a thiazole ring. This structure influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGIABSBHFMNF-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350352-70-3 | |
Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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